Saturation Drives a 5-Log Unit Shift in Carboxylic Acid Strength (pKa) vs. the Unsaturated Aromatic Analog
The saturated 5,6,7,8-tetrahydro core dramatically reduces the acidity of the 1-carboxylic acid group compared to the fully aromatic imidazo[1,5-a]pyridine-1-carboxylic acid . The predicted pKa for the target compound is 1.62, whereas the unsaturated analog is predicted to be a much stronger acid with a pKa of -3.40 . This difference, a shift of approximately 5 orders of magnitude in acid dissociation constant, indicates the target compound's carboxylic acid is far less eager to deprotonate .
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 1.62 ± 0.20 (Predicted) |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7), pKa = -3.40 ± 0.41 (Predicted) |
| Quantified Difference | ΔpKa ≈ 5.02; the target compound is a weaker acid by this margin, representing an ~10^5-fold difference in Ka . |
| Conditions | Computational prediction (ACD/Labs or similar) as reported on ChemicalBook product pages. |
Why This Matters
This drastically different pKa dictates the compound's ionization state during purification, salt screening, and formulation, making it uniquely suited for creating non-hygroscopic or crystalline salt forms that are inaccessible with the much stronger acidic analog.
